Urea, 1,3-diisobutyl-2-thio-

Description

BenchChem offers high-quality Urea, 1,3-diisobutyl-2-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 1,3-diisobutyl-2-thio- including the price, delivery time, and more detailed information at info@benchchem.com.

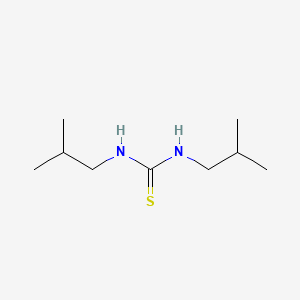

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-methylpropyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-7(2)5-10-9(12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIXICPADGNMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183474 | |

| Record name | Urea, 1,3-diisobutyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29214-81-1 | |

| Record name | N,N′-Bis(2-methylpropyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29214-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1,3-diisobutyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029214811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1,3-diisobutyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-(diisobutyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1,3-diisobutyl-2-thiourea

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Diisobutyl-2-thiourea

Introduction

Thiourea derivatives represent a versatile class of organic compounds with significant applications ranging from organocatalysis to coordination chemistry.[1][2] These molecules, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, serve as powerful hydrogen-bond donors and act as ligands for various metal ions.[3] Among these, symmetrically N,N'-disubstituted thioureas like 1,3-diisobutyl-2-thiourea are valuable building blocks, particularly noted for their role in forming stable metal complexes with applications in materials science and as potential antimicrobial agents.[3][4]

This guide provides a comprehensive overview of the synthesis and detailed characterization of 1,3-diisobutyl-2-thiourea, designed for researchers and professionals in chemical synthesis and drug development. We will explore the primary synthetic methodologies, delving into the causality behind experimental choices, and present a multi-faceted characterization framework to ensure the structural integrity and purity of the final compound.

Synthetic Strategies and Methodologies

The synthesis of 1,3-diisobutyl-2-thiourea can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and desired scale. The most common and direct method involves the reaction of isobutylamine with carbon disulfide. An alternative, highly efficient approach is the coupling of isobutyl isothiocyanate with isobutylamine.

Mechanism of Synthesis: The Carbon Disulfide Route

The reaction between a primary amine like isobutylamine and carbon disulfide is a robust method for forming symmetric thioureas.[4] This transformation is not a simple one-step addition but proceeds through key intermediates. The reaction is believed to initiate with the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt.[5][6] This intermediate can then lose hydrogen sulfide to generate an in situ isothiocyanate. This highly reactive isothiocyanate is immediately trapped by a second molecule of isobutylamine, yielding the final 1,3-diisobutyl-2-thiourea product.[4][7] This pathway explains why a 2:1 stoichiometry of amine to carbon disulfide is ultimately required for the formation of the disubstituted thiourea.

Detailed Experimental Protocol: Synthesis from Isobutylamine and Carbon Disulfide

This protocol is adapted from established literature procedures and offers a reliable path to high-purity 1,3-diisobutyl-2-thiourea.[4][7]

Materials:

-

Isobutylamine ((CH₃)₂CHCH₂NH₂)[8]

-

Carbon Disulfide (CS₂)

-

Petroleum Ether

-

Ethyl Acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: Prepare a solution of carbon disulfide (e.g., 500 mmol) in petroleum ether (100 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath. The use of a non-polar solvent like petroleum ether facilitates the initial reaction and subsequent product precipitation.

-

Amine Addition: While maintaining the temperature at 0°C and stirring vigorously, slowly add an excess of isobutylamine (e.g., 1000 mmol, 2 equivalents) to the carbon disulfide solution. The slow, dropwise addition is crucial to control the exothermic nature of the initial dithiocarbamate formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight to ensure the complete conversion of the isothiocyanate intermediate.[7]

-

Work-up and Isolation: After stirring overnight, remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator. This will typically yield an oily residue.[7]

-

Purification by Crystallization: Dissolve the oily compound in a minimum amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature. Needle-like colorless crystals of 1,3-diisobutyl-2-thiourea should form over a period of a few hours to days.[7] The slow cooling process is key to obtaining well-formed crystals of high purity.

-

Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate or petroleum ether to remove any soluble impurities, and dry in vacuo to obtain the final product.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized compound, a combination of analytical techniques is essential. Each method provides a unique piece of structural information, and together they form a self-validating system.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in the crystalline state. The crystal structure of 1,3-diisobutyl thiourea has been reported and serves as the gold standard for identification.[7] The crystal packing is notably stabilized by intermolecular N-H···S hydrogen bonds.[4][7]

| Crystallographic Parameter | Reported Value [7] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5131 (4) |

| b (Å) | 9.2355 (3) |

| c (Å) | 11.3093 (5) |

| β (°) | 99.569 (2) |

| Volume (ų) | 1185.78 (8) |

| Z (molecules/unit cell) | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule in solution.

-

¹H-NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The isobutyl group should give rise to three distinct signals: a doublet for the six methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the two methylene protons (CH₂). A broad signal corresponding to the two N-H protons is also expected.[3]

-

¹³C-NMR: The carbon NMR spectrum should display four signals. The most characteristic peak is that of the thiocarbonyl carbon (C=S), which appears significantly downfield. In studies of its metal complexes, the C=S signal for the free ligand was reported at 181.7 ppm.[3] The three remaining signals correspond to the methyl, methine, and methylene carbons of the isobutyl groups.

| Assignment | ¹H-NMR Expected Shift (δ, ppm) | ¹³C-NMR Expected Shift (δ, ppm) |

| C=S | - | ~181.7[3] |

| NH | Broad signal | - |

| -CH ₂-NH | Doublet | ~50-55 |

| -CH (CH₃)₂ | Multiplet | ~28-32 |

| -CH(CH ₃)₂ | Doublet | ~19-21 |

Note: Exact chemical shifts can vary based on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 1,3-diisobutyl-2-thiourea is dominated by vibrations associated with the N-H and C=S bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | 3200 - 3300 (broad) | The broadness of this peak is indicative of intermolecular hydrogen bonding (N-H···S), a key feature of thiourea crystal packing.[2][3][9] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Confirms the presence of the isobutyl alkyl chains.[10] |

| C=S Stretch | ~1650 | Characteristic vibration of the thiocarbonyl group.[10] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

For an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) should be observed at m/z = 188. In studies involving metal complexes of this ligand, the base peak in the mass spectrum was often observed at m/z 188, corresponding to the stable thiourea ligand ion.[3]

Safety Precautions

-

Isobutylamine: This reagent is a flammable liquid and is corrosive. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Carbon Disulfide: CS₂ is highly flammable, volatile, and toxic. All operations involving carbon disulfide must be conducted within a fume hood, away from any potential ignition sources.[13]

-

General: Standard laboratory safety practices should be followed at all times. Glassware used in the synthesis should be thoroughly cleaned to avoid contamination.

Conclusion

The synthesis of 1,3-diisobutyl-2-thiourea is a well-established process that can be reliably achieved through the reaction of isobutylamine with carbon disulfide. The procedure yields a high-purity crystalline product upon proper purification. The structural identity of the compound can be unequivocally confirmed through a suite of analytical techniques, including X-ray crystallography, NMR and IR spectroscopy, and mass spectrometry. This guide provides the necessary protocols and reference data for researchers to confidently synthesize and validate this important chemical building block for further applications in research and development.

References

- BenchChem. (n.d.). Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary A.

-

El-Sayed, M. A. A., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. Retrieved from [Link]

-

Altaf, A. A., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry, 2015, 913435. Retrieved from [Link]

-

Stolle, A. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1827–1853. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. PubMed, 36296723. Retrieved from [Link]

-

Altaf, A. A., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. SciSpace. Retrieved from [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative infrared spectra of the title compound in the gaseous state.... Retrieved from [Link]

-

Shahzad, A., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Crystals, 11(8), 989. Retrieved from [Link]

-

Khan, E., et al. (2016). Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials. Molecules, 21(11), 1438. Retrieved from [Link]

-

ResearchGate. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Shahzad, A., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Semantic Scholar. Retrieved from [Link]

-

precisionFDA. (n.d.). 1,3-DIBUTYL-2-THIOUREA. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Diisopropyl-2-thiourea - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Di-tert-butyl-2-thiourea - Optional[FTIR]. Retrieved from [Link]

-

Beilstein Journals. (2014). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Retrieved from [Link]

-

gsrs. (n.d.). 1,3-DIBUTYL-2-THIOUREA. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of carbon disulfide with a primary amine.... Retrieved from [Link]

-

Allen. (n.d.). Primary amine reacts with carbon disulphide and HgCl_2 to produce alkyl isothiocyanate. This reaction is. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isobutylamine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of various from amines, carbon disulfide and isocyanidesa. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link]

-

NIST. (n.d.). Thiourea, N,N'-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. GSRS [precision.fda.gov]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 1,3-Diisobutyl-2-Thiourea

Foreword: The Structural Significance of Thiourea Derivatives in Modern Research

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention across various scientific disciplines, most notably in medicinal chemistry and materials science.[1] Their unique structural motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, facilitates a rich tapestry of non-covalent interactions, particularly hydrogen bonding. This capacity for predictable and robust intermolecular association makes them exemplary candidates for crystal engineering and the design of supramolecular assemblies.[1]

In the realm of drug development, thiourea derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1] The specific three-dimensional arrangement of atoms within these molecules, and their subsequent packing in the solid state, profoundly influences their physicochemical properties and biological efficacy. A comprehensive understanding of their crystal structure is therefore not merely an academic exercise but a critical prerequisite for rational drug design and the development of novel therapeutic agents.

This guide provides a detailed technical overview of the crystal structure analysis of a representative member of this class, 1,3-diisobutyl-2-thiourea. We will delve into the synthetic protocol, the methodology of single-crystal X-ray diffraction, and a thorough analysis of the resultant crystal structure, with a particular focus on the intermolecular forces that govern its solid-state architecture. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with a robust framework for understanding and exploiting the structural chemistry of thiourea derivatives.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 1,3-diisobutyl-2-thiourea is a well-established process that proceeds via the reaction of isobutylamine with carbon disulfide.

Synthetic Protocol

The reaction is believed to proceed through the formation of an isothiocyanate intermediate, which then reacts with another molecule of the amine to yield the disubstituted thiourea.[1] The following protocol is adapted from established literature procedures.[1]

Experimental Protocol: Synthesis of 1,3-Diisobutyl-2-Thiourea

-

Reaction Setup: A solution of carbon disulfide (498.0 mmol) in petroleum ether (100 mL) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

-

Addition of Amine: An excess of isobutylamine (996.0 mmol) is added slowly and carefully to the cooled solution with constant stirring.

-

Reaction Progression: The reaction mixture is stirred overnight at ambient temperature.

-

Workup: The solvent and any volatile components are removed under reduced pressure, yielding an oily residue.

-

Crystallization: The oily compound is dissolved in ethyl acetate. The solution is then allowed to stand undisturbed.

-

Product Isolation: Needle-like colorless crystals of 1,3-diisobutyl-2-thiourea will appear after approximately two days. The crystals are allowed to grow for a few more days before being isolated.

Crystal Growth for X-ray Diffraction

The quality of the single crystal is paramount for a successful X-ray diffraction experiment. The protocol described above directly yields crystals suitable for analysis. The slow evaporation of the ethyl acetate solution allows for the ordered arrangement of the 1,3-diisobutyl-2-thiourea molecules into a crystalline lattice.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and details of intermolecular interactions.[2]

The Fundamental Principles

The technique is based on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice.[2]

Bragg's Law: nλ = 2d sin(θ)

Where:

-

n is an integer

-

λ is the wavelength of the X-rays

-

d is the spacing between the crystal lattice planes

-

θ is the angle of incidence of the X-rays

By systematically rotating the crystal and collecting the diffraction data, a three-dimensional map of the electron density within the unit cell can be constructed.

Data Collection and Structure Refinement Workflow

The following is a generalized workflow for the collection of single-crystal X-ray diffraction data and subsequent structure solution and refinement, with specific reference to the analysis of 1,3-diisobutyl-2-thiourea.

Experimental Protocol: X-ray Data Collection and Structure Refinement

-

Data Collection: Intensity data for a single crystal of 1,3-diisobutyl-2-thiourea were collected on a Bruker Kappa APEXII diffractometer.

-

Structure Solution and Refinement: The crystal structure was solved and refined using the SHELXL software package.[1] SHELXL is a widely used program for the refinement of crystal structures against diffraction data.[3][4][5]

-

Hydrogen Atom Treatment: All hydrogen atoms were located in difference Fourier maps and refined isotropically.

The Crystal Structure of 1,3-Diisobutyl-2-Thiourea: A Detailed Analysis

The crystal structure of 1,3-diisobutyl-2-thiourea reveals a monoclinic crystal system with the space group P2₁/c.[1]

Crystallographic Data and Molecular Geometry

The key crystallographic data and selected bond lengths and angles are summarized in the tables below.

| Parameter | Value |

| Empirical Formula | C₉H₂₀N₂S |

| Formula Weight | 188.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5131 (4) |

| b (Å) | 9.2355 (3) |

| c (Å) | 11.3093 (5) |

| β (°) | 99.569 (2) |

| Volume (ų) | 1185.78 (8) |

| Z | 4 |

| Bond | Length (Å) | Angle | Degree (°) |

| S1-C5 | 1.685 | N1-C5-N2 | 116.5 |

| N1-C5 | 1.345 | N1-C5-S1 | 121.3 |

| N2-C5 | 1.348 | N2-C5-S1 | 122.2 |

| N1-C4 | 1.472 | C5-N1-C4 | 125.4 |

| N2-C6 | 1.473 | C5-N2-C6 | 124.9 |

The molecular structure, as determined by X-ray diffraction, is depicted below.

Supramolecular Assembly via Hydrogen Bonding

A key feature of the crystal packing of 1,3-diisobutyl-2-thiourea is the presence of intermolecular hydrogen bonds of the N-H···S type.[1] These interactions link the molecules into chains, forming a stable supramolecular architecture. The hydrogen bonding parameters are provided in the table below.

| D-H···A | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N1-H1···S1 | 2.64 | 3.483 | 162.0 |

| N2-H2···S1 | 2.75 | 3.595 | 168.0 |

The formation of these hydrogen-bonded chains is a common feature in the crystal structures of N,N'-disubstituted thioureas and is a critical factor in determining their solid-state properties.

Spectroscopic and Computational Characterization

To complement the single-crystal X-ray diffraction data, spectroscopic and computational methods are employed to provide a more complete understanding of the molecular structure and properties.

Spectroscopic Analysis

-

FT-IR Spectroscopy: The FT-IR spectrum of 1,3-diisobutyl-2-thiourea shows a broad signal in the range of 3278–3288 cm⁻¹, which is characteristic of the N-H stretching vibrations involved in hydrogen bonding.[7]

-

NMR Spectroscopy: In the ¹³C NMR spectrum, the chemical shift of the thiocarbonyl carbon (C=S) is observed at approximately 181.7 ppm.[7] This signal is sensitive to the electronic environment and can shift upon coordination to a metal center, for example.[7]

Density Functional Theory (DFT) Calculations

DFT calculations were performed to optimize the geometry of the 1,3-diisobutyl-2-thiourea molecule in the gaseous phase.[1] The calculated bond lengths and angles show good agreement with the experimental values obtained from X-ray diffraction, providing further validation of the crystal structure.[1]

Implications for Drug Development and Materials Science

The detailed crystal structure analysis of 1,3-diisobutyl-2-thiourea provides valuable insights for researchers in drug development and materials science.

-

Rational Drug Design: A precise understanding of the three-dimensional structure and the hydrogen bonding capabilities of this molecule can inform the design of more potent and selective drug candidates. The N-H and C=S groups are key pharmacophoric features that can be modified to tune the biological activity.

-

Crystal Engineering: The predictable N-H···S hydrogen bonding motif makes 1,3-diisobutyl-2-thiourea and related compounds excellent building blocks for the construction of novel supramolecular architectures with tailored properties.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of 1,3-diisobutyl-2-thiourea, from its synthesis and crystallization to the detailed interpretation of its solid-state structure. The combination of single-crystal X-ray diffraction, spectroscopic analysis, and computational modeling offers a powerful approach to elucidating the intricate details of molecular and supramolecular structure. The knowledge gained from such studies is fundamental to advancing our ability to design and create new molecules with desired functions, from life-saving pharmaceuticals to innovative materials.

References

-

Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

-

Rayhan, A. (2024). SHELXL: A Comprehensive Review. ResearchGate. [Link]

-

Sheldrick, G. M. (2007). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved from [Link]

-

Arslan, H., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry, 2015, 913435. [Link]

-

Arslan, H., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Crystals, 11(8), 989. [Link]

-

Arslan, H., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. ResearchGate. [Link]

-

Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Properties of 1,3-Diisobutyl-2-Thiourea

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1,3-diisobutyl-2-thiourea, a symmetrically substituted thiourea derivative relevant in coordination chemistry and organic synthesis. Aimed at researchers, chemists, and drug development professionals, this document offers an in-depth examination of the molecule's Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. We delve into the causality behind experimental choices, provide detailed protocols for data acquisition, and present a thorough interpretation of spectral data, grounded in authoritative references. The guide integrates data from multiple spectroscopic techniques to build a complete, validated structural profile of the molecule, ensuring a high degree of scientific integrity and practical utility.

Introduction: The Need for Spectroscopic Verification

1,3-Diisobutyl-2-thiourea belongs to the versatile class of thiourea compounds, which are widely utilized as ligands in the synthesis of metal complexes, as organocatalysts, and as precursors in the development of pharmacologically active agents.[1][2] The precise characterization of its molecular structure is paramount for understanding its reactivity, coordination behavior, and purity. Spectroscopic techniques like FT-IR and NMR are indispensable, non-destructive tools that provide detailed information about the molecule's functional groups and atomic connectivity.

This guide serves as a field-proven manual for interpreting the key spectroscopic signatures of 1,3-diisobutyl-2-thiourea. By understanding the correlation between molecular structure and spectral output, scientists can confidently verify the identity and integrity of their synthesized or procured material, a critical step in any research and development workflow.

Molecular Structure

A foundational understanding of the molecular structure is essential before interpreting its spectra. 1,3-Diisobutyl-2-thiourea consists of a central thiocarbonyl (C=S) group flanked by two nitrogen atoms, each substituted with an isobutyl group. The presence of N-H protons, a polarizable C=S bond, and distinct alkyl environments gives rise to a rich and informative spectroscopic profile.

Caption: Molecular structure of 1,3-diisobutyl-2-thiourea.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a distinct fingerprint based on its functional groups. For 1,3-diisobutyl-2-thiourea, the key regions of interest are the N-H stretching, C-H stretching, and the complex vibrations of the thioamide core (C-N and C=S bonds).

Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR technique is chosen for its simplicity, speed, and minimal sample preparation, making it a highly reliable method for solid samples.

-

Instrument Preparation: Ensure the PerkinElmer Spectrum RXI spectrometer (or equivalent) is powered on and has completed its startup diagnostics.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a solvent-grade isopropanol wipe and allow it to dry completely. Perform a background scan to acquire the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid 1,3-diisobutyl-2-thiourea powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Initiate the sample scan over the range of 4000–400 cm⁻¹.[3]

-

Post-Acquisition: Clean the ATR crystal thoroughly before analyzing the next sample.

Caption: Standard workflow for ATR-FT-IR data acquisition.

Spectral Interpretation

The FT-IR spectrum of 1,3-diisobutyl-2-thiourea is characterized by several key absorption bands. In the solid state, intermolecular hydrogen bonding significantly influences the position and shape of the N-H stretching band.

-

N-H Stretching (ν N-H): A prominent, typically broad absorption band is observed in the region of 3280–3290 cm⁻¹ .[1][2] The broadness is a direct consequence of intermolecular N-H···S hydrogen bonding in the solid state, which creates a range of vibrational energies.[4]

-

C-H Stretching (ν C-H): Sharp, strong bands appear in the 2870–2975 cm⁻¹ region. These are characteristic of the asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups within the isobutyl substituents.[1]

-

Thioamide II Band (δ N-H + ν C-N): A strong band is typically observed around 1500-1600 cm⁻¹ . This band arises from a coupled vibration involving N-H bending and C-N stretching. Its high intensity is characteristic of the thioamide group.[3]

-

Thioamide III Band (ν C-N + ν C=S): The region between 1300–1400 cm⁻¹ contains vibrations with significant contributions from both C-N and C=S stretching. The C=S bond is less polar than a C=O bond, and its vibration is highly susceptible to coupling with other modes, making a "pure" C=S stretch difficult to assign.[5][6]

-

C=S Stretching (ν C=S): Vibrations with significant C=S character are also found at lower frequencies. Bands in the regions of 840-860 cm⁻¹ and 730-760 cm⁻¹ are often assigned to modes involving the thiocarbonyl stretch.[6][7]

Data Summary: FT-IR

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |

| ~3288 | Strong, Broad | N-H Stretching (Hydrogen Bonded) | [1][2] |

| 2971 - 2882 | Strong, Sharp | Asymmetric & Symmetric C-H Stretching (Alkyl) | [1] |

| ~1550 - 1590 | Strong | Thioamide II (N-H Bending + C-N Stretching) | [3] |

| ~1340 - 1360 | Medium | Thioamide III (C-N Stretching + C=S Stretching) | [6] |

| ~730 - 750 | Medium | Symmetric C=S Stretching / N-C-N Deformation | [5][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment and connectivity of atoms. For 1,3-diisobutyl-2-thiourea, ¹H and ¹³C NMR are used to confirm the identity and arrangement of the isobutyl groups and the thiourea core.

Experimental Protocol: ¹H and ¹³C NMR

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it readily dissolves the compound and is relatively non-polar, minimizing solvent-induced shifts.[1]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1,3-diisobutyl-2-thiourea and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the clear solution to a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 300 MHz or higher field instrument). Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

¹H NMR Spectral Interpretation

The symmetry of the molecule results in a simple ¹H NMR spectrum, with only four distinct signals corresponding to the four unique proton environments.

-

N-H Proton: A broad singlet appears at approximately 5.89 ppm .[1] The signal is broad due to moderate-rate chemical exchange and quadrupolar coupling with the adjacent ¹⁴N nucleus. Its downfield shift is characteristic of a proton attached to an electronegative nitrogen atom within a thioamide group.

-

Methylene Protons (-CH₂-): A doublet appears around 3.2-3.4 ppm . These two protons are coupled to the single methine proton, resulting in a doublet (n+1 rule, 1+1=2).

-

Methine Proton (-CH-): A multiplet (specifically a nonet) is observed around 1.9-2.1 ppm . This proton is coupled to the six equivalent methyl protons and the two methylene protons (6+2=8), leading to a theoretical nonet (8+1=9). This complex splitting pattern is a hallmark of an isobutyl group.

-

Methyl Protons (-CH₃): A doublet appears at approximately 0.9-1.0 ppm . The six protons of the two methyl groups are chemically equivalent and are coupled to the single methine proton, resulting in a doublet (1+1=2).[9]

Data Summary: ¹H NMR (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~5.89 | Broad Singlet | 2H | N-H | [1] |

| ~3.3 | Doublet | 4H | -CH₂ - | [9] |

| ~2.0 | Nonet | 2H | -CH - | |

| ~0.95 | Doublet | 12H | -CH₃ | [9] |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is also simple due to molecular symmetry, showing four signals for the four unique carbon environments.

-

Thiocarbonyl Carbon (C=S): A distinct downfield signal appears at 181.7 ppm .[1] This significant deshielding is characteristic of a carbon double-bonded to sulfur, which is highly sensitive to the electronic environment.[10]

-

Methylene Carbon (-CH₂-): The signal for the methylene carbon is found around 51-53 ppm .

-

Methine Carbon (-CH-): The methine carbon signal appears upfield, around 28-30 ppm .

-

Methyl Carbon (-CH₃): The most shielded signal, corresponding to the terminal methyl carbons, is observed around 20-21 ppm .

Data Summary: ¹³C NMR (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~181.7 | C =S | [1] |

| ~52.5 | -C H₂- | |

| ~29.0 | -C H- | |

| ~20.1 | -C H₃ |

Integrated Spectroscopic Analysis & Connectivity

The true power of spectroscopic analysis lies in integrating data from multiple techniques. The FT-IR spectrum confirms the presence of N-H, C-H (alkyl), and thioamide functional groups. The NMR spectra then provide the precise atomic arrangement.

The connectivity within the isobutyl group is unequivocally confirmed by the splitting patterns in the ¹H NMR spectrum. A 2D NMR experiment like COSY (Correlation Spectroscopy) would visually map these couplings, showing a cross-peak between the -CH₂ and -CH signals, and another between the -CH and -CH₃ signals, validating the assignments.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solved 14.39 Sketch the NMR spectrum of isobutyl alcohol | Chegg.com [chegg.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1,3-Diisobutyl-2-Thiourea from Isobutylamine

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-diisobutyl-2-thiourea, a symmetrically disubstituted thiourea, from isobutylamine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying reaction mechanism, practical experimental protocols, and key reaction parameters.

Introduction: The Significance of Thioureas

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a C=S functional group flanked by two nitrogen atoms. These molecules are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Furthermore, thioureas serve as crucial building blocks in organic synthesis for the construction of various heterocyclic compounds and as effective organocatalysts.[2][3] The synthesis of symmetrical 1,3-disubstituted thioureas, such as 1,3-diisobutyl-2-thiourea, is a fundamental transformation, and a thorough understanding of its mechanism is paramount for process optimization and the development of novel derivatives.

The Core Mechanism: A Stepwise Elucidation

The synthesis of 1,3-diisobutyl-2-thiourea from isobutylamine and carbon disulfide is a classic example of the formation of a symmetrical N,N'-disubstituted thiourea from a primary amine. The reaction is not a simple one-step condensation but rather proceeds through a multi-step mechanism involving key intermediates. The overall reaction can be summarized as follows:

2 R-NH₂ + CS₂ → R-NH-C(=S)-NH-R + H₂S (where R = isobutyl)

The widely accepted mechanism involves three primary stages:

-

Formation of the Dithiocarbamate Salt: The reaction is initiated by the nucleophilic attack of the isobutylamine's nitrogen atom on the electrophilic carbon atom of carbon disulfide.[2][4] This initial addition results in the formation of a zwitterionic intermediate, which is then deprotonated by a second molecule of isobutylamine (acting as a base) to yield the isobutylammonium isobutyldithiocarbamate salt.[5]

-

Decomposition to Isobutyl Isothiocyanate: The dithiocarbamate salt is an unstable intermediate that readily decomposes, particularly with the application of heat or in the presence of a desulfurizing agent, to form isobutyl isothiocyanate and hydrogen sulfide.[2][6] This step is often the rate-determining step of the overall reaction. The elimination of hydrogen sulfide drives the reaction forward.

-

Formation of 1,3-Diisobutyl-2-Thiourea: The newly formed isobutyl isothiocyanate is a reactive electrophile. It readily undergoes a nucleophilic attack by another molecule of isobutylamine.[7][8] This final addition reaction leads to the formation of the stable 1,3-diisobutyl-2-thiourea product.

The following diagram illustrates the step-by-step reaction mechanism:

Caption: Reaction mechanism for the synthesis of 1,3-diisobutyl-2-thiourea.

Experimental Protocol: A Validated Approach

The following protocol provides a detailed, step-by-step methodology for the synthesis of 1,3-diisobutyl-2-thiourea. This procedure is a self-validating system, with clear checkpoints for reaction monitoring and product purification.

Materials and Reagents:

-

Isobutylamine (C₄H₁₁N), purity ≥ 99%

-

Carbon disulfide (CS₂), purity ≥ 99%

-

Ethanol (EtOH), absolute

-

Petroleum ether

-

Deionized water

Equipment:

-

Round-bottom flask (250 mL) with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Dropping funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutylamine (2.0 equivalents) in ethanol (100 mL).

-

Addition of Carbon Disulfide: Cool the solution in an ice bath. Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation and Filtration: Pour the concentrated reaction mixture into a beaker containing cold deionized water (200 mL) with stirring. A white precipitate of 1,3-diisobutyl-2-thiourea should form.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold petroleum ether to remove any unreacted starting materials and by-products.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Determine the yield and characterize the compound by measuring its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for the synthesis of 1,3-diisobutyl-2-thiourea.

Data Presentation: Reaction Parameters and Yields

The yield of 1,3-diisobutyl-2-thiourea can be influenced by several factors, including the reaction time, temperature, and solvent. The following table summarizes typical yields reported in the literature for the synthesis of symmetrical N,N'-disubstituted thioureas under various conditions.

| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Water | Sunlight | 12 | 57-99 | [9] |

| Substituted Anilines | Water | Reflux | N/A | Good to Excellent | [1] |

| Primary Amines | Water | Reflux | 3-12 | 40-93 | [10] |

| Anilines | Mechanochemical | Room Temp | 0.67 | 87-94 | [6] |

Conclusion

The synthesis of 1,3-diisobutyl-2-thiourea from isobutylamine and carbon disulfide is a robust and well-understood reaction that proceeds through a dithiocarbamate intermediate. This guide has provided a detailed mechanistic framework, a validated experimental protocol, and a summary of key reaction parameters. By understanding the causality behind the experimental choices and the underlying chemical principles, researchers can effectively synthesize this and other valuable thiourea derivatives for a wide range of applications in medicinal chemistry and organic synthesis.

References

-

Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]

-

Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]

-

Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions. Available at: [Link]

-

A Novel One-pot Synthesis of Isothiocyanates and Cyanamides from Dithiocarbamate Salts Using Environmentally Benign Reagent Tetr. SciSpace. Available at: [Link]

-

Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. SAGE Journals. Available at: [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. Available at: [Link]

-

Reactions of carbon disulfide with a primary amine and decomposition... ResearchGate. Available at: [Link]

-

Thiourea Based Catalysis. Chemistry LibreTexts. Available at: [Link]

- Process for converting primary amines to isothiocyanates. Google Patents.

-

Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. ResearchGate. Available at: [Link]

-

Covalent cross-linking of proteins by carbon disulfide. PubMed. Available at: [Link]

-

Green Synthesis of Symmetrical N, N0-Disubstituted Thiourea. Scribd. Available at: [Link]

-

N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm. Available at: [Link]

-

Synthesis of Isothiocyanates: An Update. PMC. Available at: [Link]

-

Isothiocyanate. Wikipedia. Available at: [Link]

-

Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research, 2025, 17(1):01-07 Review Article Communication. JOCPR. Available at: [Link]

-

Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. Available at: [Link]

-

Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas. Taylor & Francis Online. Available at: [Link]

-

Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

-

THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. ResearchGate. Available at: [Link]

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Available at: [Link]

-

Synthesis of new thiourea derivatives and metal complexes. KSU BAP. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. EP0523244B1 - Salt of dithiocarbamic acid, production thereof, and production of isothiocyanate from said salt - Google Patents [patents.google.com]

- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

A Theoretical Deep Dive: Unraveling the Molecular Landscape of 1,3-diisobutyl-2-thiourea through Density Functional Theory

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive theoretical exploration of 1,3-diisobutyl-2-thiourea, a molecule of significant interest in coordination chemistry and potentially in medicinal applications. Leveraging the power of Density Functional Theory (DFT), we dissect its structural, spectroscopic, and electronic properties. This guide is designed not as a rigid protocol, but as a narrative of scientific inquiry, explaining the causality behind computational choices and providing a self-validating framework for understanding the molecule's behavior at a quantum level. We will delve into its optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, offering insights into its stability, reactivity, and potential interaction sites. All theoretical data is contextualized with available experimental findings to ensure a robust and authoritative analysis.

Introduction: The Significance of 1,3-diisobutyl-2-thiourea and the Power of DFT

Thiourea and its derivatives are a versatile class of compounds with a rich history in coordination chemistry, acting as ligands for a wide array of metal ions.[1][2] Their applications span from catalysis to the development of compounds with notable antimicrobial and anticonvulsant properties.[2] 1,3-diisobutyl-2-thiourea, with its symmetrically substituted isobutyl groups, presents an interesting case for studying the interplay of steric and electronic effects on the thiourea backbone.

Understanding the fundamental properties of such molecules is paramount for their application in drug design and materials science. While experimental techniques like X-ray crystallography and spectroscopy provide invaluable data, they offer a snapshot of the molecule's state. Theoretical studies, particularly those employing Density Functional Theory (DFT), complement these experimental findings by providing a dynamic and detailed picture of the molecule's electronic structure and reactivity. DFT allows us to probe aspects of molecular behavior that are difficult or impossible to measure directly, offering a predictive lens through which we can understand and ultimately design new molecules with desired properties.

This guide will walk through a comprehensive DFT-based analysis of 1,3-diisobutyl-2-thiourea, providing both the "how" and the "why" of the computational methodology.

Computational Methodology: A Step-by-Step Workflow

The following protocol outlines a robust and reproducible workflow for the DFT analysis of 1,3-diisobutyl-2-thiourea. The choice of the B3LYP functional with the 6-311G basis set is based on its proven success in providing a good balance between computational cost and accuracy for organic molecules, as demonstrated in the literature for this specific compound.[2]

Step 1: Initial Geometry Input

The starting point for any DFT calculation is an initial guess of the molecular geometry. For 1,3-diisobutyl-2-thiourea, the crystallographic data from single-crystal X-ray diffraction is the ideal starting geometry.[2] This provides a highly accurate initial structure, reducing the computational time required for optimization. In the absence of crystallographic data, a structure can be built using molecular modeling software.

Step 2: Geometry Optimization

The initial geometry is then optimized to find the lowest energy conformation (a stable structure) on the potential energy surface. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular structure.

-

Software: Gaussian 09, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used for its accuracy in predicting the geometries of organic molecules.

-

Basis Set: 6-311G. This basis set provides a good description of the electron distribution in the molecule.

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a saddle point (transition state).

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be compared with experimental IR spectra to validate the accuracy of the computational method.

Step 4: Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic nature. These include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between them is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including hyperconjugative interactions.

The following diagram illustrates the overall computational workflow:

Caption: A schematic of the DFT computational workflow for analyzing 1,3-diisobutyl-2-thiourea.

Results and Discussion: A Deeper Look into 1,3-diisobutyl-2-thiourea

Molecular Structure: A Tale of Two Conformations

The DFT-optimized geometry of 1,3-diisobutyl-2-thiourea reveals a non-planar structure. The thiourea core (S-C-N2) is largely planar, but the isobutyl groups can adopt different orientations. The crystal structure shows that the packing is stabilized by intermolecular (N-H⋯S) hydrogen bonding.[1][2]

Table 1: Selected Experimental and Calculated Geometrical Parameters of 1,3-diisobutyl-2-thiourea

| Parameter | Bond/Angle | Experimental (X-ray)[2] | Calculated (DFT/B3LYP/6-311G)[2] |

| Bond Lengths (Å) | S1-C5 | 1.683 | 1.685 |

| N1-C5 | 1.352 | 1.365 | |

| N2-C5 | 1.358 | 1.366 | |

| N1-C4 | 1.472 | 1.470 | |

| N2-C6 | 1.469 | 1.471 | |

| Bond Angles (°) | N1-C5-N2 | 117.8 | 117.5 |

| N1-C5-S1 | 121.2 | 121.3 | |

| N2-C5-S1 | 121.0 | 121.2 | |

| C5-N1-C4 | 124.9 | 125.1 | |

| C5-N2-C6 | 125.2 | 125.3 |

The excellent agreement between the experimental and calculated geometric parameters validates the choice of the DFT method and basis set, providing a high degree of confidence in the theoretical model.[2]

Vibrational Analysis: The Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data. A detailed assignment of the key vibrational modes is crucial for understanding the molecule's dynamics.

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1,3-diisobutyl-2-thiourea

| Vibrational Mode | Experimental[2] | Calculated[2] | Assignment |

| N-H stretching | 3230 | 3445 | Asymmetric and symmetric stretching of N-H bonds |

| C-H stretching | 2956-2870 | 3020-2900 | Stretching vibrations of C-H bonds in isobutyl groups |

| C=S stretching | 1226 | 1228 | Stretching of the carbon-sulfur double bond |

| N-H bending | 1560 | 1550 | In-plane bending of N-H bonds |

| C-N stretching | 1467 | 1470 | Stretching of the carbon-nitrogen bonds |

The discrepancies between the calculated and experimental frequencies, particularly for the N-H stretching mode, are expected. The calculations are performed on a single molecule in the gas phase, whereas the experimental data is from the solid state where intermolecular hydrogen bonding significantly influences the vibrational frequencies.[2]

Frontier Molecular Orbitals (HOMO-LUMO): The Key to Reactivity

The HOMO is typically localized on the sulfur and nitrogen atoms, reflecting their electron-donating nature. The LUMO is often centered on the C=S bond, indicating its susceptibility to nucleophilic attack. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive.

The following diagram illustrates the general distribution of HOMO and LUMO in a thiourea derivative:

Caption: General representation of HOMO and LUMO in thiourea derivatives.

Molecular Electrostatic Potential (MEP): Mapping Reactive Sites

The MEP is a powerful tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For thiourea derivatives, the MEP typically shows:

-

Negative Potential (Red/Yellow): Localized around the electronegative sulfur atom, indicating a region susceptible to electrophilic attack. This is the primary site for coordination with metal ions.

-

Positive Potential (Blue): Concentrated around the N-H protons, making them susceptible to nucleophilic attack and highlighting their role as hydrogen bond donors.

While a specific MEP map for 1,3-diisobutyl-2-thiourea is not available in the referenced literature, the general features described above are expected to hold true.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

NBO analysis provides a deeper understanding of the electronic delocalization and hyperconjugative interactions that contribute to the molecule's stability. In thiourea derivatives, significant interactions typically include:

-

n → π interactions:* Delocalization of the lone pair electrons from the nitrogen atoms (n) to the antibonding orbital of the C=S bond (π*). This interaction strengthens the C-N bonds, giving them partial double bond character, and weakens the C=S bond.

-

n → σ interactions:* Delocalization of lone pair electrons to antibonding sigma orbitals (σ*) of adjacent bonds.

These interactions are crucial for understanding the molecule's electronic structure and its ability to participate in hydrogen bonding and coordination.

Applications and Future Directions

The theoretical insights gained from DFT studies of 1,3-diisobutyl-2-thiourea have significant implications for its practical applications. The understanding of its electronic structure and reactive sites can guide the synthesis of novel metal complexes with tailored properties for catalysis or medicinal use.[3] The propensity for hydrogen bonding, as revealed by both experimental and theoretical data, is a key factor in its crystal packing and can be exploited in the design of supramolecular assemblies.

Furthermore, the cytotoxic activity of some thiourea derivatives against cancer cell lines suggests that a deeper understanding of their electronic properties could aid in the rational design of new anticancer agents.[4][5] Future studies could focus on:

-

Solvent Effects: Performing DFT calculations in different solvents to understand how the molecular properties change in various environments.

-

Metal Complexation: Modeling the interaction of 1,3-diisobutyl-2-thiourea with various metal ions to predict the structure and stability of the resulting complexes.

-

QSAR Studies: Correlating the calculated quantum chemical descriptors with biological activity to develop predictive models for designing more potent therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical study of 1,3-diisobutyl-2-thiourea using Density Functional Theory. By systematically exploring its molecular structure, vibrational spectra, and electronic properties, we have gained valuable insights into its stability, reactivity, and potential for various applications. The strong correlation between the theoretical calculations and experimental data underscores the power of DFT as a predictive tool in modern chemical research. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize the rich chemistry of thiourea derivatives.

References

-

Ishtiaq, M., Ali, S., Shahzadi, S., Tahir, M. N., Zafar, Z. I., & Khan, E. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry, 2015, 1–5. [Link]

-

Shahzad, A., Khan, E., Said, M., Khan, G. S., Syed, M. G., Noor, A., Zahoor, M., Ullah, R., & Bari, A. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Crystals, 11(8), 989. [Link]

-

Strzyga-Łach, P., Kurpios-Piec, D., Chrzanowska, A., Szczepaniak, J., & Bielenica, A. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885. [Link]

-

Ishtiaq, M., Ali, S., Shahzadi, S., Tahir, M. N., Zafar, Z. I., & Khan, E. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. SciSpace. [Link]

-

Shahzad, A., Khan, E., Said, M., Khan, G. S., Syed, M. G., Noor, A., Zahoor, M., Ullah, R., & Bari, A. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. MDPI. [Link]

-

Strzyga-Łach, P., Chrzanowska, A., Podsadni, K., & Bielenica, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1084. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 1,3-Diisobutyl-2-Thiourea in Organic Solvents

Foreword: Understanding the Physicochemical Landscape of a Versatile Moiety

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock of successful formulation, synthesis, and analytical development. 1,3-diisobutyl-2-thiourea, a derivative of thiourea, presents a unique molecular architecture with two isobutyl groups attached to the nitrogen atoms of the thiourea core.[1] This substitution significantly influences its lipophilicity and, consequently, its interaction with various organic solvents. This guide provides an in-depth exploration of the solubility and stability of 1,3-diisobutyl-2-thiourea, offering both theoretical insights and practical, field-proven methodologies for its characterization. The robust and reliable data generated from these protocols are critical for predicting the behavior of this compound in various experimental and manufacturing settings, from reaction kinetics to formulation longevity.

The Molecular Profile of 1,3-Diisobutyl-2-Thiourea: A Primer

1,3-diisobutyl-2-thiourea is an organic compound with the molecular formula C9H20N2S and a molecular weight of approximately 188.33 g/mol .[1] The presence of the two isobutyl groups imparts a greater degree of non-polarity compared to its parent compound, thiourea. This structural feature is a key determinant of its solubility characteristics, favoring dissolution in less polar organic solvents. It is a crystalline solid, appearing as a white to light yellow powder, with a melting point in the range of 63-65 °C.[2][3][4]

Solubility Profile: A Solvent-by-Solvent Analysis

Theoretical Considerations and Expected Solubility Trends

The principle of "like dissolves like" is the guiding tenet for predicting solubility. Given the non-polar nature of the isobutyl groups, 1,3-diisobutyl-2-thiourea is expected to exhibit higher solubility in organic solvents with low to moderate polarity. Conversely, its solubility in highly polar solvents, such as water, is anticipated to be limited. One source describes its water solubility as "slightly soluble"[2] or "insoluble"[5]. It is expected to be soluble in alcohols like methanol and ethanol, as well as in chlorinated solvents and aromatic hydrocarbons. A supplier reports it as having "almost transparency in Methanol"[2].

Table 1: Predicted and Reported Solubility of 1,3-Diisobutyl-2-Thiourea in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Reported Solubility |

| Water | 10.2 | Very Low | Slightly soluble[2], Insoluble[5] |

| Methanol | 5.1 | High | Almost transparent[2] |

| Ethanol | 4.3 | High | Not specified |

| Acetonitrile | 5.8 | Moderate to High | Not specified |

| Acetone | 4.3 | High | Not specified |

| Dichloromethane | 3.1 | High | Not specified |

| Toluene | 2.4 | High | Not specified |

| Hexane | 0.1 | Low to Moderate | Not specified |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To generate precise and reliable solubility data, the static gravimetric method is a robust and widely accepted technique.[6][7] This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

Methodology:

-

Solvent Preparation: Utilize high-purity (e.g., HPLC grade) organic solvents to minimize the impact of impurities on solubility.

-

Sample Preparation: Ensure the 1,3-diisobutyl-2-thiourea to be tested is of high purity and is a fine, uniform powder to facilitate dissolution.

-

Equilibrium Establishment:

-

Add an excess amount of 1,3-diisobutyl-2-thiourea to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatted shaker bath is ideal for this purpose.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to prevent precipitation.

-

Immediately filter the supernatant through a fine-pore (e.g., 0.45 µm) filter to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh an empty, dry container (e.g., a glass vial).

-

Transfer the filtered supernatant to the pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

The solubility (S) can be calculated in g/100 mL using the following formula: S = (Mass of solute / Volume of supernatant) * 100

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Gravimetric method for solubility determination.

Stability Profile: Ensuring Compound Integrity

The chemical stability of a compound under various environmental conditions is a cornerstone of its reliable application. For drug development professionals, stability data is a regulatory requirement and is crucial for determining shelf-life and appropriate storage conditions.

General Stability and Incompatibilities

A safety data sheet for 1,3-diisobutyl-2-thiourea indicates that the product is chemically stable under standard ambient conditions (room temperature).[3] It is important to avoid strong oxidizing agents, as these are listed as incompatible materials.[3]

Protocol for a Comprehensive Stability Study

To rigorously assess the stability of 1,3-diisobutyl-2-thiourea, a systematic study should be conducted based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8] This ensures a scientifically sound and globally accepted approach to stability testing.[9][10]

Methodology:

-

Batch Selection: Utilize at least one to three representative batches of 1,3-diisobutyl-2-thiourea for the study.[9][11]

-

Container Closure System: Store the samples in containers that are inert and mimic the intended long-term storage, such as amber glass vials with tightly sealed caps.

-

Storage Conditions: Expose the samples to a range of controlled conditions to assess thermal, humidity, and photostability.

-

Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Photostability: Expose the sample to a light source according to ICH Q1B guidelines.[8]

-

-

Testing Frequency:

-

Accelerated Storage: Test at time 0, 1, 3, and 6 months.

-

Long-Term Storage: Test at time 0, 3, 6, 9, 12, 18, and 24 months.

-

-

Analytical Method: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.[12][13] A reverse-phase HPLC method with UV detection is a common and effective choice for thiourea derivatives.

-

Parameters to be Tested:

-

Assay: Quantification of 1,3-diisobutyl-2-thiourea.

-

Purity: Detection and quantification of any degradation products.

-

Appearance: Visual inspection for any changes in color or physical state.

-

Diagram 2: Workflow for a Comprehensive Stability Study

Sources

- 1. Buy Urea, 1,3-diisobutyl-2-thio- | 29214-81-1 [smolecule.com]

- 2. 1,3-Dibutyl-2-thiourea price,buy 1,3-Dibutyl-2-thiourea - chemicalbook [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1,3-Dibutyl-2-thiourea | 109-46-6 [chemicalbook.com]

- 5. 1,3-Dibutyl-2-thiourea(109-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ICH Official web site : ICH [ich.org]

- 9. qbdgroup.com [qbdgroup.com]

- 10. youtube.com [youtube.com]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Urea, 1,3-diisobutyl-2-thio- | SIELC Technologies [sielc.com]

Exploring the Biological Activity of Novel Thiourea Derivatives: An In-depth Technical Guide

Foreword: The Versatility of the Thiourea Scaffold in Medicinal Chemistry

Thiourea derivatives, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, represent a privileged scaffold in the landscape of medicinal chemistry.[1] Their structural simplicity belies a remarkable chemical versatility, allowing for the synthesis of a vast library of compounds with a wide spectrum of biological activities. This adaptability stems from the thione-thiol tautomerism and the ability to readily modify the substituent groups (R¹, R², R³, R⁴), which significantly influences their pharmacokinetic and pharmacodynamic properties.[1] Over the past five years, research into novel thiourea derivatives has intensified, revealing their potential as potent antibacterial, anticancer, antiviral, and enzyme-inhibiting agents.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of these compounds, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their actions, provide detailed protocols for their biological evaluation, and present a framework for understanding their structure-activity relationships (SAR).

Antimicrobial Activity: A Renewed Weapon Against Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial and antifungal agents.[1][3] Thiourea derivatives have emerged as a promising class of compounds in this arena, exhibiting significant activity against a range of pathogenic microorganisms.[1][4][5]

Mechanism of Antibacterial Action

The antibacterial efficacy of thiourea derivatives is often attributed to their ability to interfere with essential bacterial processes.[6] The presence of the C=S and N-H groups allows for hydrogen bonding and coordination with metal ions, which can lead to the inhibition of key bacterial enzymes.[7] Studies have shown that these compounds can target bacterial tyrosinase, DNA gyrase, and topoisomerase IV, disrupting vital cellular functions.[1][6] The lipophilicity of the thiourea scaffold also facilitates penetration of the bacterial cell membrane.[5][6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiourea derivatives is intricately linked to their chemical structure. SAR studies have revealed several key trends:

-

Aromatic and Heterocyclic Substituents: The introduction of aromatic or heteroaromatic rings on the nitrogen atoms often enhances antibacterial activity.[6]

-

Electron-Withdrawing Groups: Substituents like halogens (-Cl, -Br), nitro (-NO₂), and trifluoromethyl (-CF₃) on the aromatic rings can increase potency, likely by enhancing the compound's ability to interact with target enzymes or penetrate bacterial membranes.[6]

-

Lipophilicity: A balance in lipophilicity is crucial. While increased lipophilicity can improve membrane permeability, excessive hydrophobicity can lead to decreased solubility and bioavailability.[5]